molecular formula C7H10N6 B13662122 5-Amino-3-(1,3-dimethyl-5-pyrazolyl)-1H-1,2,4-triazole

5-Amino-3-(1,3-dimethyl-5-pyrazolyl)-1H-1,2,4-triazole

Cat. No.: B13662122
M. Wt: 178.20 g/mol
InChI Key: KJVZYNJAABZIOG-UHFFFAOYSA-N
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Description

5-Amino-3-(1,3-dimethyl-5-pyrazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1,3-dimethyl-5-pyrazolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 1,3-dimethyl-5-pyrazole with hydrazine derivatives under acidic or basic conditions to form the triazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.

    Substitution: The amino group and other positions on the rings may undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound may be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it could be studied for its potential effects on various biological pathways and its interactions with enzymes or receptors.

Medicine

Medicinal applications might include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(1,3-dimethyl-5-pyrazolyl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-1,2,4-triazole: A simpler triazole compound with similar structural features.

    3-(1,3-Dimethyl-5-pyrazolyl)-1H-1,2,4-triazole: A related compound lacking the amino group.

    1,3-Dimethyl-5-pyrazole: The pyrazole precursor used in the synthesis.

Uniqueness

The presence of both the pyrazole and triazole rings, along with the amino group, may confer unique chemical and biological properties to 5-Amino-3-(1,3-dimethyl-5-pyrazolyl)-1H-1,2,4-triazole, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

5-(2,5-dimethylpyrazol-3-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H10N6/c1-4-3-5(13(2)12-4)6-9-7(8)11-10-6/h3H,1-2H3,(H3,8,9,10,11)

InChI Key

KJVZYNJAABZIOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=NC(=NN2)N)C

Origin of Product

United States

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